4-Bromo-2-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula . It is a derivative of nicotinic acid, characterized by the presence of a bromine atom at the fourth position and a trifluoromethyl group at the second position of the pyridine ring. This compound is notable for its potential applications in various scientific fields, particularly in medicinal chemistry and materials science.
The compound can be sourced from various chemical suppliers and databases, including PubChem and Cymit Química. Its CAS number is 436799-36-9, which is used to identify it in chemical registries and literature.
4-Bromo-2-(trifluoromethyl)nicotinic acid is classified under several chemical inventories, including the European Inventory of Existing Commercial Chemical Substances and the Toxic Substances Control Act in the United States. Its classification indicates potential hazards, such as skin corrosion/irritation (Category 2) and serious eye damage/eye irritation (Category 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals .
The synthesis of 4-Bromo-2-(trifluoromethyl)nicotinic acid typically involves several steps, starting from simpler precursors. One common method includes:
The reaction conditions often require careful control of temperature and atmosphere to prevent side reactions. The use of inert gases such as nitrogen or argon is recommended during synthesis to maintain an anhydrous environment.
The molecular structure of 4-Bromo-2-(trifluoromethyl)nicotinic acid features a pyridine ring with two substituents:
The canonical SMILES representation is C1=C(C=NC(=C1C(=O)O)C(F)(F)F)Br
, indicating the arrangement of atoms within the molecule .
CHJZDOUVZPWBKU-UHFFFAOYSA-N
4-Bromo-2-(trifluoromethyl)nicotinic acid participates in various chemical reactions typical for aromatic compounds, including:
The reactivity depends significantly on the electronic effects induced by the trifluoromethyl group, which can stabilize negative charges during nucleophilic attacks.
4-Bromo-2-(trifluoromethyl)nicotinic acid has several scientific uses:
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0